

## toxicology and ecotoxicology of Sulfluramid

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An In-depth Technical Guide on the Toxicology and Ecotoxicology of Sulfluramid

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Sulfluramid**, chemically known as N-ethyl perfluorooctane sulfonamide (EtFOSA), is a fluorinated aliphatic sulfonamide insecticide used primarily to control ants and termites. While exhibiting moderate to low acute toxicity itself, the primary toxicological and ecotoxicological concern surrounding **Sulfluramid** stems from its environmental degradation to perfluorooctane sulfonate (PFOS). PFOS is a highly persistent, bioaccumulative, and toxic substance, raising significant environmental and health concerns. This guide provides a comprehensive overview of the available toxicological and ecotoxicological data for **Sulfluramid**, details of experimental methodologies based on established guidelines, and visual representations of its mechanism of action and experimental workflows.

## **Chemical and Physical Properties**



Property	Value	Reference
Chemical Name	N-ethyl perfluorooctane sulfonamide (EtFOSA)	[1]
CAS Number	4151-50-2	[2]
Molecular Formula	C10H6F17NO2S	[1]
Molecular Weight	527.2 g/mol	
Log Kow (Octanol/Water Partition Coefficient)	3.1	[2]
Water Solubility	Insoluble	[3]
Vapor Pressure	1.5 x 10 <sup>-8</sup> hPa at 20°C	
Melting Point	97.5-105 °C	_

## **Toxicology**

The toxicological profile of **Sulfluramid** is characterized by low to moderate acute toxicity. However, its metabolism to the persistent and toxic metabolite, PFOS, is a major consideration in its overall hazard assessment.

## **Acute Toxicity**

**Sulfluramid** exhibits low to moderate acute toxicity via oral, dermal, and inhalation routes.



Endpoint	Species	Route	Value	Toxicity Category	Reference
LD50	Rat	Oral	500 mg/kg	IV (Slightly Toxic)	[3]
LD50	Rabbit	Dermal	> 2000 mg/kg	III (Slightly Toxic)	[4]
LC <sub>50</sub> (4-hour)	Rat	Inhalation	4.379 mg/L	-	[4]
Primary Eye Irritation	Rabbit	-	Not an irritant	IV	[3]
Dermal Irritation	Rabbit	-	Not an irritant	-	[4]
Dermal Sensitization	-	-	Not a sensitizer	-	[2]

## **Sub-chronic and Chronic Toxicity**

A 90-day dietary study in rats established a No-Observed-Adverse-Effect Level (NOAEL).

Endpoint	Species	Duration	Value	Effects Observed	Reference
NOEL	Rat	90 days (dietary)	10 ppm	Increased incidence of multifocal renal medullary mineralization in mid and high dose females.	[4]

## **Developmental and Reproductive Toxicity**

Developmental toxicity studies indicate effects on fetal development at maternally toxic doses.



Endpoint	Species	Dosing Period	Value	Effects Observed	Reference
NOAEL (Developmen tal)	Rat	Gestation Days 6-15	1 mg/kg/day	Reduced fetal weights, increased incidence of cleft palate, and incomplete ossification at higher doses.	[4]
LOAEL (Developmen tal)	Rat	Gestation Days 6-15	4 mg/kg/day	Reduced fetal weights, increased incidence of cleft palate, and incomplete ossification.	[4]

## **Immunotoxicity**

Studies in mice have shown that **Sulfluramid** can suppress the humoral immune response.



Species	Duration	Dosing	NOAEL	LOAEL	Effects Observed	Referenc e
Mouse (B6C3F1, female)	14 days	Gavage (1, 3, 10, 30 mg/kg/day)	< 3 mg/kg/day	3 mg/kg/day	Dose- responsive suppressio n of plaque- forming cell (PFC) response.	[2][5]
Mouse (B6C3F1, female)	28 days	Gavage (0.3, 1, 3, 10 mg/kg/day)	< 0.3 mg/kg/day	0.3 mg/kg/day	Dose- responsive suppressio n of PFC response and increased liver mass.	[2][5]

## **Genotoxicity and Carcinogenicity**

Available data suggest that **Sulfluramid** is not mutagenic in the Ames test. There is a lack of data on its carcinogenic potential, with the primary concern being the carcinogenicity of its metabolite, PFOS.



Assay	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	With and without S9	Negative	[3]
Sister Chromatid Exchange	Chinese Hamster Ovary Cells	-	Negative	[3]
Unscheduled DNA Synthesis	Rat Primary Hepatocytes	-	Data Gap	[3]
Carcinogenicity	-	-	No Data Available	[6]

## **Ecotoxicology**

The ecotoxicological effects of **Sulfluramid** are of significant concern, particularly its impact on aquatic invertebrates and its degradation to the environmentally persistent PFOS.

### **Aquatic Ecotoxicity**

**Sulfluramid** is classified as moderately to highly toxic to aquatic organisms, with invertebrates being particularly sensitive.

Endpoint	Species	Duration	Value	Reference
LC50	Rainbow Trout (Oncorhynchus mykiss)	96 hours	> 2 ppm (measured)	[3]
LC50	Freshwater Invertebrate (Daphnia pulex)	48 hours	> 0.21 ppm (measured)	[3]

## **Terrestrial Ecotoxicity**



Data on terrestrial ecotoxicity indicates moderate toxicity to birds and low toxicity to earthworms.

Endpoint	Species	Value	Reference
Acute Oral LD50	Bobwhite Quail (Colinus virginianus)	473.76 mg/kg	[4]
Dietary LC50 (5-day)	Mallard Duck (Anas platyrhynchos)	165 ppm	[4]
Dietary LC50 (5-day)	Bobwhite Quail (Colinus virginianus)	> 460 ppm	[3]
Acute Toxicity	Earthworm	Low toxicity	[2]
Acute Toxicity	Honeybee	Moderate toxicity	[2]

#### **Bioaccumulation**

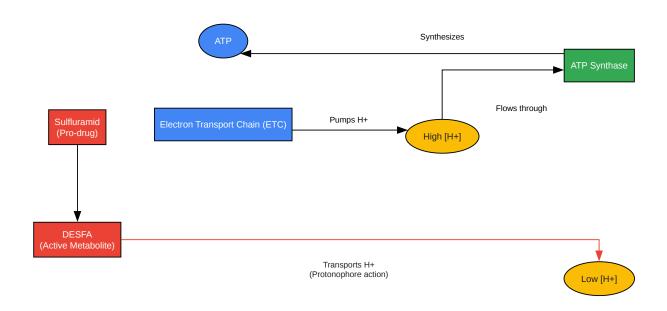
**Sulfluramid** has a moderate potential for bioaccumulation. Its degradation product, PFOS, is known to be highly bioaccumulative.

Parameter	Value	Reference
Bioconcentration Factor (BCF)	1131	[4]

# Mechanism of Action: Uncoupling of Oxidative Phosphorylation

**Sulfluramid** itself is a pro-drug. It is metabolized in vivo to its active metabolite, N-desethyl-sulfluramid (perfluorooctane sulfonamide, PFOSA or DESFA)[6]. DESFA acts as a protonophore, uncoupling oxidative phosphorylation in the mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP. By dissipating this gradient, DESFA inhibits ATP production without affecting the electron transport chain itself, leading to increased oxygen consumption and energy loss as heat.





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Caption: Mechanism of **Sulfluramid**'s metabolite as a protonophore.

## **Experimental Protocols**

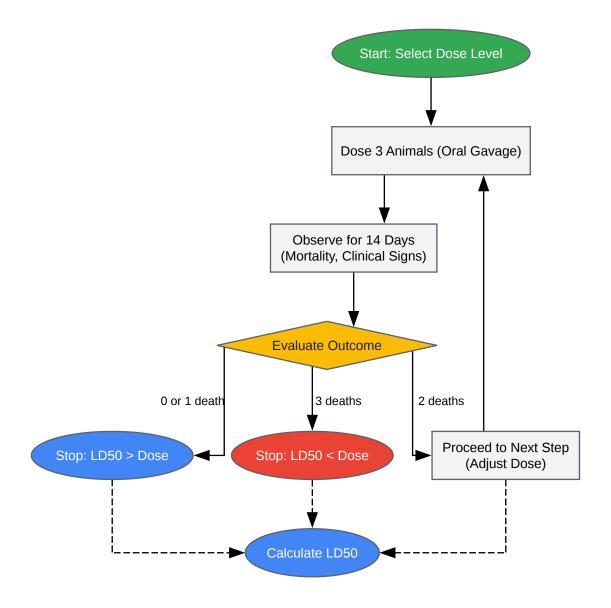
The following sections describe the general methodologies for key toxicological and ecotoxicological experiments, based on standard OECD guidelines and available study information.

## **Acute Oral Toxicity (Rat) - OECD 423**

- Objective: To determine the acute oral toxicity (LD<sub>50</sub>) of a substance.
- Test Animals: Typically, young adult female rats are used.
- Procedure: A single dose of Sulfluramid is administered by oral gavage to a small number
  of animals in a stepwise procedure. The starting dose is selected based on available
  information. The animals are observed for mortality and clinical signs of toxicity for up to 14
  days.



• Endpoint: The LD<sub>50</sub> is calculated based on the mortality data. The reported oral LD<sub>50</sub> for **Sulfluramid** in rats is 500 mg/kg[3].



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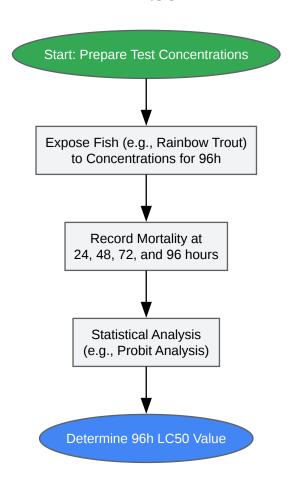
Caption: Workflow for an acute oral toxicity study (OECD 423).

## **Aquatic Ecotoxicity: Fish Acute Toxicity Test - OECD 203**

- Objective: To determine the acute lethal toxicity (LC50) of a substance to fish.
- Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).



- Procedure: Fish are exposed to a range of concentrations of **Sulfluramid** in water for 96 hours. Mortality and any abnormal effects are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The LC<sub>50</sub>, the concentration that is lethal to 50% of the test fish, is calculated at the end of the 96-hour exposure. The 96-hour LC<sub>50</sub> for **Sulfluramid** in Rainbow Trout is reported as > 2 ppm (measured concentration)[3].



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Caption: Workflow for a fish acute toxicity test (OECD 203).

## Genotoxicity: Bacterial Reverse Mutation (Ames) Test - OECD 471

- Objective: To detect gene mutations induced by a chemical.
- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli.

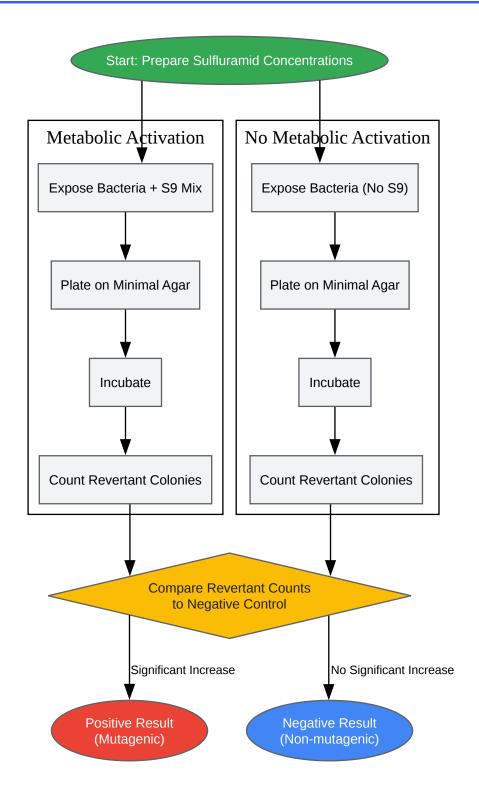






- Procedure: The bacterial strains are exposed to Sulfluramid at various concentrations, both
  with and without an exogenous metabolic activation system (S9 mix). The number of
  revertant colonies (bacteria that have mutated back to a state where they can synthesize the
  required amino acid) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control. Sulfluramid has been reported as negative in the Ames test[3].





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